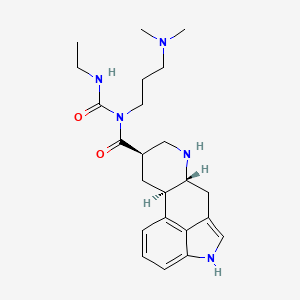
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine
描述
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with 4-methoxybenzyl azide in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like halogens or alkyl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole core, which is known for pharmacological activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(3,4-Dichlorophenyl)-3-phenyltriazol-4-amine: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.
5-(4-Methoxyphenyl)-3-phenyltriazol-4-amine: Lacks the dichloro substitution, potentially altering its properties.
5-Phenyl-3-(4-methoxyphenyl)triazol-4-amine: Lacks both the dichloro and methoxy groups, serving as a simpler analog.
Uniqueness
The presence of both dichloro and methoxy groups in 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine makes it unique, potentially enhancing its biological activity and chemical stability compared to its analogs.
属性
分子式 |
C15H12Cl2N4O |
|---|---|
分子量 |
335.2 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-22-11-5-3-10(4-6-11)21-15(18)14(19-20-21)9-2-7-12(16)13(17)8-9/h2-8H,18H2,1H3 |
InChI 键 |
FIYUJUMRDKTMKE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
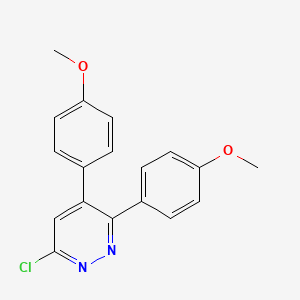
![tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B8369843.png)
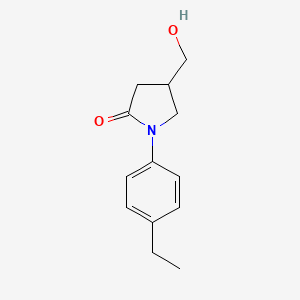
![(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8369853.png)
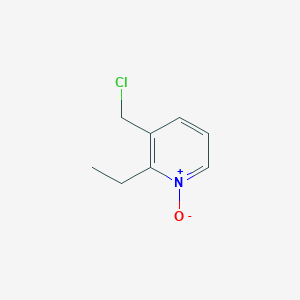


![Ethyl 3-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1,2,4-oxadiazole-5-carboxylate](/img/structure/B8369875.png)
![1-(3-Methoxyphenyl)-6-azabicyclo[3,2,1]octane](/img/structure/B8369881.png)

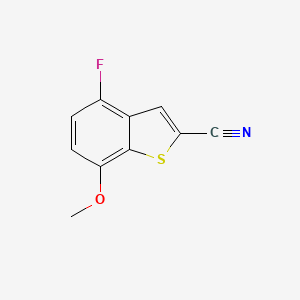
![2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8369906.png)
